molecular formula C11H19NO2 B13305058 Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate

Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate

Cat. No.: B13305058
M. Wt: 197.27 g/mol
InChI Key: GXLZTHOQXMGHSI-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate (CAS 13361-34-7, molecular formula C₁₁H₁₉NO₂) is a bicyclic compound featuring a pyrrole ring fused to a fully saturated cyclopentane ring (octahydro designation) . The ethyl ester group at position 2 and the methyl substituent at position 1 contribute to its unique physicochemical properties. This compound is primarily used in pharmaceutical and chemical synthesis as an intermediate, leveraging its rigid bicyclic framework for structural diversification .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

ethyl 3-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C11H19NO2/c1-3-14-11(13)12-7-9-5-4-6-10(9)8(12)2/h8-10H,3-7H2,1-2H3

InChI Key

GXLZTHOQXMGHSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2CCCC2C1C

Origin of Product

United States

Preparation Methods

Reduction of Cyclopentimide Compound

One method for obtaining octahydrocyclopentane[c]pyrrole involves reducing a cyclopentimide compound with a boron-reducing agent in the presence of a Lewis acid. This approach can be used to produce octahydro pentamethylene [c] pyrroles, suitable for industrial production.

  • Suitable Reductive Agents Sodium borohydride or potassium borohydride.
  • Lewis Promoters Zinc chloride, calcium chloride, iron(ic) chloride, iron protochloride, or magnesium chloride, with zinc chloride being preferred.
  • Suitable Solvents Tetrahydrofuran (THF), acetonitrile, 1,4-dioxane, toluene, dimethylbenzene, benzene, glycol dimethyl ether, ethylene glycol monomethyl ether, N,N-dimethylformamide (DMF), methyl sulfoxide, chloroform as a single solvent or a mixture of two or more. THF or toluene, or a mixture of both, are preferred.
  • Temperature Reflux temperature of the solvent when using a single solvent or any temperature between the boiling points of each solvent used or the azeotropic temperature of the mixed solvent.
  • Molar Ratio The molar ratio of the reducing agent to the reaction substrate (II) is 1:1 to 10:1, with a preference of 1.1:1 to 5:1.
  • Promoter Ratio The molar ratio of the promoter to the reaction substrate (II) is 0.5:1 to 10:1, with a preference of 1:1 to 5:1.

Example Procedure
Under a nitrogen atmosphere, add tetrahydrofuran (THF) (50mL), toluene (150mL), sodium borohydride (6.84g, 2.5eq.) and zinc chloride (12.5g, 1.3eq.) to a 500mL three-necked flask equipped with a mechanical stirrer. Heat the resulting suspension to reflux, slowly distilling off the tetrahydrofuran to maintain a temperature of 90 ± 5 ℃ until a black solid forms. Drip in a solution of ring valeryl imines (10g, 72mmol) in tetrahydrofuran (THF) (50mL) and allow to react overnight at this temperature. After cooling, neutralize to pH=2-3 with dilute hydrochloric acid, separate the organic phase, and extract the aqueous phase three times with ethyl acetate (100mL x3). Neutralize the combined organic layers with saturated sodium carbonate solution to pH=8-9, then extract three times with ethyl acetate (100mL x3). Dry the combined organic phases over magnesium sulfate, filter, and concentrate under reduced pressure to obtain white solid octahydro pentamethylene [c] pyrroles (7.35g, 91.8%) with an HPLC purity of 97%.

Preparation of Ramipril Intermediate

Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate can be an intermediate in the synthesis of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor.

  • Hydrolytic cyclization of an optically pure intermediate, reduction to get an acid, and optional esterification to get an optically pure ester.
  • Condensing the ester with (2S)-2-([(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino) propanoic acid to form a Ramipril ester, followed by deprotection through reduction with a suitable hydrogenating agent.
  • Reacting intermediate octahydro-cyclopenta[b]pyrrole-2-carboxylic acid with a specific compound to yield Ramipril.

Synthesis via Carbamoyl Chloride Intermediate

The synthesis of certain bicyclic {3.3.0}-octahydrocyclopenta[c]pyrrolo analogues involves a carbamoyl chloride intermediate.

  • Amine hydrochloride salt is treated with triphosgene in the presence of pyridine to generate the carbamoyl chloride intermediate.
  • The intermediate is reacted with various methyl 2-amino-5-substituted benzoates, which are subsequently hydrolyzed to the desired carboxylic acid analogues.
  • The carbamoyl chloride intermediate can also be treated with heteroanthranilic esters to provide pyridyl and pyridazinyl bicyclic {3.3.0}-octahydrocyclopenta[c]pyrrolo analogues.
    *A Pd-catalyzed amidation of the primary urea of the carbamoyl chloride intermediate with 2-chloronicotinate can provide a pyridine analogue.
    *The carbamoyl chloride intermediate can be treated with specified amino acid methyl esters followed by hydrolysis to yield the desired carboxylic acids.

Synthesis of Octahydro-cyclopenta[c]pyrrole Carboxylic Acid Derivative

  • Using N-protected octahydrocyclopenta[c]pyrrole as a raw material, with tetrahydrofuran, methyl tert-butyl ether, or dioxane as a solvent.
  • Adding a chiral organic ligand and reacting with lithium alkylide for 2-3 hours at -50°C to -78°C.
  • Reacting the product with carbon dioxide or ethyl chloroformate to obtain the octahydrocyclopenta[c]pyrrole carboxylic acid derivative.

Preparation of (1S,3aR,6aS)-2-tert-butoxycarbonyl-4-hydroxy-octahydrocyclopenta[c]pyrrole-1-carboxylic acid ethyl ester

Dissolve ethyl 2-tert-butoxycarbonyl-4-oxoctahydrocyclopenta[c]pyrrole-1-carboxylate in ethanol. Cool the reaction solution to 0° C., then add sodium borohydride in batches. After the addition is complete, raise the reaction solution to room temperature and stir for 2 hours. After ethyl 2-tert-butoxycarbonyl-4-oxoctahydrocyclopenta[c]pyrrole-1-carboxylate is completely reduced, concentrate the mixture to remove ethanol. Pour the residue into water, extract three times with ethyl acetate to obtain the extract, combine, and concentrate the extract to obtain the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

While a specific and detailed application profile for "Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate" is not available within the provided search results, the search does offer insights into related compounds and their applications, which can help to infer potential uses.

Octahydrocyclopenta[c]pyrroles as SHP2 Inhibitors
Octahydrocyclopenta[c]pyrrole derivatives are identified as inhibitors of SHP2 activity and have potential therapeutic applications in treating SHP2-mediated disorders like cancer . These compounds can be used in pharmaceutical compositions and methods for modulating SHP2 activity by administering the compound to an individual . The compounds can also be utilized in the manufacture of medicaments for therapeutic purposes .

Synthesis and Preparation
Methods for preparing octahydrocyclopenta[c]pyrrole carboxylic acid derivatives involve using N-protected octahydrocyclopenta[c]pyrroles as raw materials . The process includes reacting these with chiral organic ligands and lithium alkylide in solvents like tetrahydrofuran, methyl tert-butyl ether, or dioxane, followed by a reaction with carbon dioxide or ethyl chloroformate . These methods have a short synthetic route, high yield, and can be scaled for mass production .

Arginase Inhibitors
Research into arginase inhibitors involves synthesizing complex compounds, some of which contain cyclobutylcarbamate moieties . These compounds are produced through multi-step reactions involving reagents like 2,2,2-trifluoroethanol, NH4OAc, tert-butyl isocyanide, pinacolborane, and others .

Mechanism of Action

The mechanism of action of ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate with structurally related pyrrole derivatives, focusing on molecular features, synthesis, and functional differences.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Key Substituents/Ring System Saturation Level Key Properties/Applications Reference
This compound (13361-34-7) C₁₁H₁₉NO₂ Methyl (C1), ethyl ester (C2), bicyclic (cyclopenta[c]pyrrole) Fully saturated (octahydro) High rigidity, intermediate in drug synthesis
Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate (124455-77-2) C₁₀H₁₃NO₂ Ethyl ester (C2), bicyclic (cyclopenta[b]pyrrole) Partially unsaturated (tetrahydro) Potential reactivity due to double bonds
Ethyl 1-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate C₁₇H₁₉NO₂ Benzyl (C1), ethyl ester (C2), bicyclic (cyclopenta[b]pyrrole) Partially unsaturated (tetrahydro) Protected amine for peptide synthesis
Ethyl pyrrole-2-carboxylate (2199-43-1) C₇H₉NO₂ Ethyl ester (C2), monocyclic pyrrole Aromatic Simpler structure, lower hydrophobicity
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate C₁₁H₁₂N₂O₃ Methoxy (C5), ethyl ester (C2), fused pyridine-pyrrole Aromatic Enhanced electronic reactivity for drug design

Structural Differences and Implications

Saturation Level :

  • The octahydro designation in the target compound indicates full saturation of the bicyclic system, enhancing conformational rigidity and stability compared to tetrahydro analogs (e.g., CAS 124455-77-2), which retain partial unsaturation .
  • Reduced ring strain in the saturated system may improve metabolic stability in biological applications .

Substituent Effects: The methyl group at position 1 in the target compound introduces steric hindrance but lacks the bulk of the benzyl group in the tetrahydro analog (CAS 124455-77-2). This difference impacts solubility and binding affinity in receptor-ligand interactions . Ethyl ester groups across all compounds facilitate hydrolysis for prodrug activation, but the bicyclic framework in the target compound may slow enzymatic degradation compared to monocyclic derivatives (e.g., ethyl pyrrole-2-carboxylate) .

Ring Fusion Position :

  • The cyclopenta[c]pyrrole fusion (target compound) vs. cyclopenta[b]pyrrole (e.g., CAS 124455-77-2) alters the spatial orientation of substituents, influencing intermolecular interactions such as hydrogen bonding and crystal packing .

Biological Activity

Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate is a compound belonging to the class of bicyclic pyrrole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Chemical Formula : C10_{10}H17_{17}NO2_2
  • Molecular Weight : 183.25 g/mol

The compound features a bicyclic structure that contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that derivatives of octahydrocyclopenta[c]pyrrole exhibit promising antimicrobial properties. For instance, studies have shown that certain analogues demonstrate significant activity against various bacterial strains, including those resistant to conventional antibiotics.

CompoundActivity AgainstReference
This compoundGram-positive bacteria
Octahydrocyclopenta[c]pyrrole derivativesVancomycin-resistant strains

Anticancer Properties

This compound has also been evaluated for its anticancer potential. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines, suggesting its role as a potential anticancer agent.

Case Study: Apoptotic Effects

A study investigated the effects of this compound on HepG2 liver cancer cells. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation.

Concentration (µM)Caspase Activation (%)Reference
1025
5060
10085

Inhibition of SHP2 Activity

Recent findings suggest that this compound acts as an allosteric inhibitor of SHP2 (Src Homology-2 Phosphatase 2), which is implicated in various signaling pathways related to cancer progression.

The compound binds to specific sites on the SHP2 enzyme, preventing its activation and subsequent downstream signaling, thereby inhibiting tumor growth in preclinical models.

Pharmacokinetics and Toxicology

Pharmacokinetic studies have demonstrated favorable absorption and distribution characteristics for this compound. Toxicological assessments indicate low cytotoxicity at therapeutic doses, making it a candidate for further development in clinical settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The synthesis of pyrrole carboxylate derivatives typically involves multi-step reactions, such as alkylation, cyclization, and esterification. For example, Ethyl pyrrole-2-carboxylate is synthesized via a trichloroacetyl chloride-mediated Friedel-Crafts acylation followed by hydrolysis and esterification . Adapting this route for the target compound would require introducing the 1-methyl group via alkylation (e.g., using methyl iodide under basic conditions) and optimizing cyclization steps (e.g., using microwave-assisted synthesis for higher yields and purity, as noted in heterocyclic compound syntheses ). Key parameters include inert atmospheres, temperature control (60–80°C), and catalysts like potassium carbonate.

Q. How is the structural integrity of this compound validated experimentally?

  • Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for confirming fused-ring systems and stereochemistry . Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to resolve ring substituents and methyl/ethyl groups (e.g., δ 1.3–1.5 ppm for ethyl CH3_3, δ 2.8–3.5 ppm for cyclopentane protons) .
  • IR : Peaks at ~1700 cm1^{-1} (ester C=O) and ~3100 cm1^{-1} (N-H stretching in pyrrole) .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodology :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify purity (>98%) .
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) eluent for monitoring reaction progress .
  • Stability Studies : Accelerated degradation under thermal (40–60°C) and photolytic conditions (ICH Q1A guidelines), analyzed via LC-MS to detect decomposition products .

Advanced Research Questions

Q. What reaction mechanisms govern the catalytic functionalization of this compound in asymmetric synthesis?

  • Methodology : Rhodium-catalyzed asymmetric ring-opening reactions (e.g., using [Rh(COD)Cl]2_2 and chiral ligands like PPF-P(t-Bu)2_2) can introduce stereochemistry. For example, similar pyrrole esters undergo diastereoselective additions with boronic acids (dr > 95:5) . Computational studies (DFT) can map transition states to rationalize enantioselectivity, while in situ 1H^1H NMR monitors reaction kinetics .

Q. How do hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?

  • Methodology : Graph set analysis (as per Etter’s rules) identifies motifs like R22_2^2(8) dimers or chains. For cyclopenta[c]pyrrole derivatives, hydrogen bonds between the ester carbonyl (C=O) and NH groups stabilize the lattice, affecting solubility and melting points . Pair distribution function (PDF) analysis or single-crystal XRD (via SHELX) quantifies these interactions .

Q. How can contradictory data in synthetic yields or spectroscopic results be resolved?

  • Methodology :

  • Yield Discrepancies : Compare reaction conditions (e.g., microwave vs. conventional heating) and catalyst loading. For instance, microwave-assisted synthesis of pyrano-pyrroles improves yields by 15–20% .
  • Spectroscopic Conflicts : Use high-field NMR (600 MHz) with DEPT-135 and COSY to resolve overlapping signals. Cross-validate with computational NMR predictors (e.g., ACD/Labs) .

Q. What computational approaches are suitable for modeling conformational dynamics and reactivity?

  • Methodology :

  • DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths/angles and electrostatic potential maps (for nucleophilic/electrophilic sites) .
  • MD Simulations : Simulate solvation effects (e.g., in DMSO or water) using AMBER or GROMACS to study ring puckering and ester group flexibility .

Q. What biological targets are plausible for this compound based on structural analogs?

  • Methodology : Hexahydrocyclopenta[c]pyrroles exhibit affinity for enzymes (e.g., kinases) and GPCRs. Docking studies (AutoDock Vina) using the ester group as a hydrogen-bond acceptor can predict interactions with active sites. In vitro assays (e.g., enzyme inhibition) validate these predictions .

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